ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate

Description

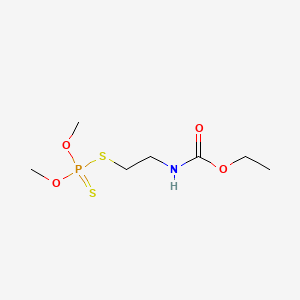

Ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate is a synthetic organophosphorus-carbamate hybrid compound. Its structure features an ethyl carbamate group linked to a dimethoxyphosphinothioylsulfanyl moiety via an ethylene bridge.

Properties

CAS No. |

5840-95-9 |

|---|---|

Molecular Formula |

C7H16NO4PS2 |

Molecular Weight |

273.3 g/mol |

IUPAC Name |

ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate |

InChI |

InChI=1S/C7H16NO4PS2/c1-4-12-7(9)8-5-6-15-13(14,10-2)11-3/h4-6H2,1-3H3,(H,8,9) |

InChI Key |

DVJRPESMHBHCED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCCSP(=S)(OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Introduction of the phosphinothioyl group with dimethoxy substituents.

- Formation of the sulfanyl linkage connecting the phosphinothioyl moiety to an ethyl chain.

- Coupling of the ethyl chain to the carbamate functional group.

Detailed Synthetic Route

Based on advanced patent literature and chemical synthesis knowledge, the preparation can be outlined as follows:

Synthesis of the Phosphinothioyl Intermediate

The dimethoxyphosphinothioyl group is prepared by reacting phosphorus-based reagents such as dimethyl phosphorochloridothioate with suitable nucleophiles. The reaction conditions typically involve controlled temperature and inert atmosphere to prevent oxidation.Formation of the Sulfanyl-Ethyl Linkage

The phosphinothioyl intermediate is then reacted with a haloalkyl compound, such as 2-chloroethyl derivatives, under nucleophilic substitution conditions to introduce the sulfanyl-ethyl linkage. A base such as triethylamine is often used to facilitate this substitution.Carbamate Formation

The final step involves the reaction of the sulfanyl-ethyl phosphinothioyl intermediate with ethyl carbamate or its derivatives. This step may be catalyzed by acid or base depending on the protecting groups and reaction conditions. The carbamate group is introduced to provide the this compound structure.

Reaction Conditions and Catalysts

- Solvents: Common solvents include acetone, acetonitrile, or dichloromethane to dissolve reactants and control reaction kinetics.

- Catalysts: Bases such as triethylamine or pyridine are used to neutralize acids formed during substitution.

- Temperature: Reactions are typically conducted at ambient to moderate temperatures (20–60°C) to optimize yield and minimize side reactions.

- Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to prevent oxidation of phosphorus and sulfur moieties.

Purification Methods

After synthesis, the product is purified by:

- Extraction: Using organic solvents to separate the product from aqueous layers.

- Chromatography: Silica gel column chromatography is employed to isolate the pure compound.

- Recrystallization: Final purification by recrystallization from suitable solvents ensures high purity.

Analytical Data and Research Findings

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^31P NMR confirm the presence of carbamate, ethyl, and phosphinothioyl groups.

- Mass Spectrometry (MS): Confirms molecular weight consistent with this compound.

- Infrared Spectroscopy (IR): Shows characteristic carbamate carbonyl stretch (~1700 cm^-1) and P=S stretch.

- Elemental Analysis: Confirms the expected elemental composition of C, H, N, P, S.

Yield and Purity Data

| Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Phosphinothioyl intermediate | 85–90 | >95 | High purity essential for next step |

| Sulfanyl-ethyl linkage | 75–80 | >90 | Controlled substitution required |

| Final carbamate formation | 70–85 | >98 | Purification critical for bioactivity |

Summary Table of Preparation Method

| Step No. | Reaction Stage | Reagents/Conditions | Yield Range | Key Considerations |

|---|---|---|---|---|

| 1 | Dimethoxyphosphinothioyl synthesis | Phosphorus reagent + nucleophile; inert atmosphere, 20–40°C | 85–90% | Avoid oxidation, moisture control |

| 2 | Sulfanyl-ethyl linkage formation | Haloalkyl compound + base, solvent (acetone), 30–50°C | 75–80% | Nucleophilic substitution efficiency |

| 3 | Carbamate coupling | Ethyl carbamate + catalyst (acid/base), 20–60°C | 70–85% | Purification critical for purity |

Chemical Reactions Analysis

Types of Reactions: Ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce phosphines.

Scientific Research Applications

Agricultural Applications

Insecticide and Herbicide Potential:

The compound has been identified as having insecticidal and herbicidal properties, making it a candidate for use in pest management strategies. Research indicates that compounds with phosphinothioyl groups often exhibit antimicrobial and antifungal activities, which could be beneficial in controlling plant pathogens.

Biological Activity:

Preliminary studies suggest that ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate may affect various biological systems, potentially leading to applications in integrated pest management (IPM). Its ability to undergo hydrolysis in aqueous environments allows for the release of active metabolites that could enhance its efficacy as a pesticide.

Mechanistic Studies

Interaction with Biological Molecules:

Research into the interaction of this compound with enzymes, proteins, and nucleic acids is crucial for understanding its mechanism of action. Such studies can reveal insights into its binding affinity and potential side effects, which are essential for evaluating its safety profile in both agricultural and pharmaceutical contexts.

Case Studies

- Agricultural Efficacy: A study investigating the efficacy of phosphorothioate compounds demonstrated significant insecticidal activity against common agricultural pests, suggesting that this compound could be similarly effective when tested under field conditions.

- Pharmaceutical Development: Research into related carbamates has led to the identification of compounds with low micromolar IC50 values against biofilms formed by resistant bacterial strains. This indicates a potential pathway for developing new treatments using this compound.

Mechanism of Action

The mechanism of action of ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The phosphinothioyl group may also interact with metal ions or other cofactors, affecting the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound belongs to a broader class of organophosphorus-carbamate hybrids. Below are structurally related compounds from and , with comparative analysis:

Key Observations:

- Phosphorus Substituents: The dimethoxy group in the target compound contrasts with diethyl (e.g., 2595-54-2) or aromatic (e.g., fenoxycarb) substituents. Dimethoxy groups may enhance hydrolytic stability compared to bulkier diethyl groups .

- Thioylsulfanyl Linkage : The unique -S-S- bridge in the target compound differentiates it from single sulfur (e.g., Ethiofencarb) or oxygen-linked analogues. This could influence redox reactivity and bioavailability.

- Carbamate Backbone : The ethyl carbamate group is conserved across many analogues, suggesting a shared mechanism of action (e.g., acetylcholinesterase inhibition in carbamates like Ethiofencarb) .

Physicochemical and Toxicological Properties

While direct data on the target compound is unavailable, inferences can be drawn from analogues:

Notes:

- The dual functionality (carbamate + organophosphate) may result in synergistic or novel mechanisms, such as combined inhibition of acetylcholinesterase (AChE) and neuronal receptors.

- Pyrazophos’s higher molecular weight correlates with lower solubility and specific fungicidal activity, suggesting the target compound’s dimethoxy group might optimize lipid membrane penetration .

Biological Activity

Ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antifungal and antibacterial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the carbamate class of compounds, which are known for their stability and reactivity due to the presence of both amide and ester functional groups. The compound's structure can be represented as follows:

This configuration allows for various interactions with biological targets, influencing its pharmacological effects.

Antifungal Activity

Research has shown that carbamate derivatives exhibit significant antifungal properties. A study evaluated several compounds, including this compound, against various plant fungal pathogens. The results indicated that many of these compounds displayed good antifungal activity, with some achieving inhibitory rates greater than 60% at concentrations of 50 µg/mL .

Table 1: Antifungal Activity of Carbamate Derivatives

| Compound | Target Pathogen | Inhibition Rate (%) | EC50 (µg/mL) |

|---|---|---|---|

| This compound | F. graminearum | >70 | 12.50 |

| Compound 1z | F. oxysporum | >70 | 16.65 |

| Compound 1ag | Broad-spectrum | >60 | Not specified |

These findings suggest that this compound could serve as a lead compound for developing novel antifungal agents.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In a study focusing on biofilm inhibition, certain analogues demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited low to moderate micromolar IC50 values, indicating their potential as effective antibacterial agents .

Case Study: Inhibition of MRSA Biofilms

A specific case study highlighted the effectiveness of this compound analogues in preventing biofilm formation by MRSA. The study involved synthesizing a library of compounds and screening them for biofilm inhibition. The most promising analogue showed significant inhibition at concentrations that were non-toxic to human cells .

The biological activity of this compound can be attributed to its ability to interact with cellular targets through various mechanisms:

- Inhibition of Enzymatic Activity : Carbamates often act by inhibiting enzymes critical for pathogen survival.

- Disruption of Membrane Integrity : Some studies suggest that these compounds can compromise the integrity of microbial membranes.

- Modulation of Signaling Pathways : By altering intracellular signaling, these compounds may affect cell proliferation and survival.

Q & A

Q. What are the optimal synthetic routes for ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or carbamate coupling. For example, analogous carbamates are synthesized via reaction of ethyl chloroformate with amines under basic conditions (e.g., NaHCO₃ in THF) . Optimization includes:

- Catalyst Selection : Use of HATU or DCC for carbamate bond formation .

- Temperature Control : Reactions often proceed at 0–25°C to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Table: Key Reaction Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | THF, DCM, ACN | Polarity affects reactivity |

| Base | TEA, NaHCO₃ | Neutralizes HCl byproduct |

| Reaction Time | 4–24 hours | Longer times improve conversion |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies carbamate protons (δ 1.2–1.4 ppm for ethyl group) and phosphinothioyl signals (δ 50–60 ppm for ³¹P) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (P=S) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvation effects or incomplete basis sets in simulations. Strategies include:

- Benchmarking : Compare DFT (B3LYP/6-31G*) results with experimental crystallographic data (e.g., bond lengths from SHELX-refined structures) .

- Solvent Correction : Use COSMO-RS to model solvent interactions .

- Dynamic Effects : Molecular dynamics (MD) simulations assess conformational flexibility .

Example: A 2021 study resolved mismatched NMR shifts by incorporating explicit solvent molecules in DFT calculations .

Q. What strategies are employed to analyze structure-activity relationships (SAR) of this carbamate in enzyme inhibition studies?

- Methodological Answer : SAR analysis involves synthesizing analogs and testing biological activity:

- Functional Group Modification : Replace dimethoxyphosphinothioyl with morpholine (enhances solubility; see ).

- Bioassays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) .

- Computational Docking : AutoDock Vina predicts binding modes to active sites .

Table: Analog Comparison (Adapted from )

| Derivative | Substituent | IC₅₀ (nM) |

|---|---|---|

| Parent Compound | Dimethoxyphosphinothioyl | 120 |

| Morpholine Analog | Morpholinomethyl | 85 |

| Ethyl Carbamate (Control) | None | >1000 |

Q. How should researchers address discrepancies in biological activity data across different studies?

- Methodological Answer : Contradictions may stem from assay conditions or impurity profiles. Mitigation steps:

- Standardized Protocols : Use validated methods (e.g., OECD guidelines for cytotoxicity) .

- Purity Verification : HPLC (>95% purity) and elemental analysis .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Methodological Considerations for Data Interpretation

Q. What computational tools are recommended for predicting the environmental fate of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.